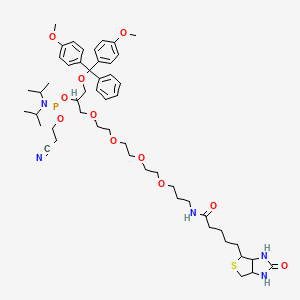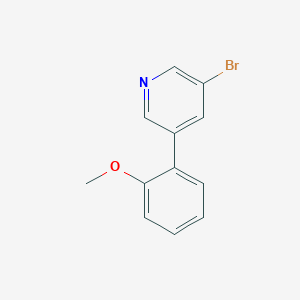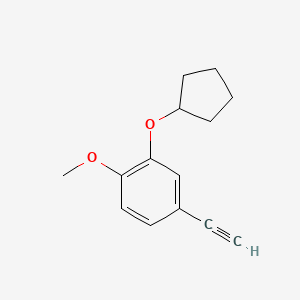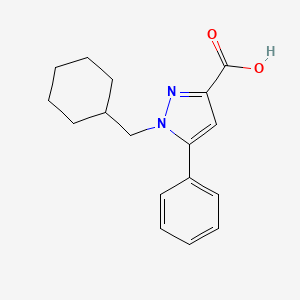![molecular formula C9H16 B12081968 Bicyclo[3.2.2]nonane CAS No. 283-19-2](/img/structure/B12081968.png)
Bicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.2]nonane is an organic compound with the molecular formula C₉H₁₆. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry. The compound is known for its stability and rigidity, which makes it a valuable scaffold in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.2]nonane can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts. Another method involves the one-pot reaction of [3.2.2]propellanecarboxylic acids with lead tetraacetate, followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids under specific conditions. Reduction reactions can convert it into different hydrocarbons, while substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bicyclo[3.2.2]nonanone, while reduction can produce this compound derivatives with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nonane has several scientific research applications due to its unique structure and stability. It is used as a scaffold in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its derivatives are studied for their potential use in asymmetric catalysis and as ion receptors . Additionally, this compound structures are explored for their potential anticancer properties and applications in molecular tweezers and metallocycles .
Wirkmechanismus
The mechanism of action of bicyclo[3.2.2]nonane and its derivatives involves their interaction with specific molecular targets and pathways. For example, a fungal P450 enzyme, BTG5, catalyzes the formation of a this compound structure through a two-step mechanism of dimerization and cyclization in the biosynthesis of beticolin 1 . This process involves the formation of a unique bicyclic structure that connects an anthraquinone moiety and a xanthone moiety, highlighting the compound’s role in complex biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.2]nonane can be compared with other similar compounds, such as bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane. These compounds share similar bicyclic structures but differ in the arrangement and number of carbon atoms in their rings. Bicyclo[3.3.1]nonane, for example, has an additional carbon atom in one of its rings, leading to different chemical properties and reactivity . Bicyclo[4.3.0]nonane, on the other hand, features a different ring fusion pattern, which affects its stability and applications .
Conclusion
Bicyclo[322]nonane is a fascinating compound with a unique structure that lends itself to various chemical reactions and applications Its stability and rigidity make it a valuable scaffold in organic synthesis, and its derivatives hold promise for applications in catalysis, medicine, and molecular engineering
Eigenschaften
CAS-Nummer |
283-19-2 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
bicyclo[3.2.2]nonane |
InChI |
InChI=1S/C9H16/c1-2-8-4-6-9(3-1)7-5-8/h8-9H,1-7H2 |
InChI-Schlüssel |
GNTFBMAGLFYMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)




![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)


